7-Bromo-2-oxoindoline-6-carboxylic acid
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Overview
Description
7-Bromo-2-oxoindoline-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-oxoindoline-6-carboxylic acid typically involves the bromination of 2-oxoindoline-6-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 7-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-oxoindoline-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline derivatives, while reduction reactions can produce alcohol derivatives .
Scientific Research Applications
7-Bromo-2-oxoindoline-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2-oxoindoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Oxoindoline-6-carboxylic acid: Lacks the bromine atom but shares similar structural features.
7-Chloro-2-oxoindoline-6-carboxylic acid: Similar structure with chlorine instead of bromine.
7-Fluoro-2-oxoindoline-6-carboxylic acid: Similar structure with fluorine instead of bromine.
Uniqueness: 7-Bromo-2-oxoindoline-6-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions and reactions that other halogenated derivatives may not exhibit .
Properties
CAS No. |
2089319-26-4 |
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Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
7-bromo-2-oxo-1,3-dihydroindole-6-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-7-5(9(13)14)2-1-4-3-6(12)11-8(4)7/h1-2H,3H2,(H,11,12)(H,13,14) |
InChI Key |
MWWIOMPRWXRANI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)C(=O)O)Br)NC1=O |
Origin of Product |
United States |
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